2-cyclopropyl-6-fluoroaniline hydrochloride
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Overview
Description
2-cyclopropyl-6-fluoroaniline hydrochloride is a chemical compound with the molecular formula C₉H₁₀FN·HCl. It is a derivative of aniline, where the aniline ring is substituted with a cyclopropyl group at the 2-position and a fluorine atom at the 6-position. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
The synthesis of 2-cyclopropyl-6-fluoroaniline hydrochloride can be achieved through several synthetic routes. One common method involves the nitration of a suitable precursor, followed by reduction to form the aniline derivative. Another approach is the direct displacement of halogens in haloarenes at high temperatures . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-cyclopropyl-6-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-cyclopropyl-6-fluoroaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-6-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The cyclopropyl and fluoro substituents influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-cyclopropyl-6-fluoroaniline hydrochloride can be compared with other similar compounds, such as:
- 2-cyclopropyl-4-fluoroaniline
- 2-cyclopropyl-6-chloroaniline
- 2-cyclopropyl-6-bromoaniline These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of cyclopropyl and fluoro groups in this compound makes it distinct in terms of its chemical properties and potential applications .
Properties
CAS No. |
2567496-90-4 |
---|---|
Molecular Formula |
C9H11ClFN |
Molecular Weight |
187.64 g/mol |
IUPAC Name |
2-cyclopropyl-6-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7(9(8)11)6-4-5-6;/h1-3,6H,4-5,11H2;1H |
InChI Key |
QSAJIEHXZWJSOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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